3-tert-butyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine
Description
3-tert-Butyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine (molecular formula: C₁₀H₁₂N₄) is a pyrazole-based compound featuring a tert-butyl group at the 3-position and a pyridin-4-ylmethyl substituent at the 1-position of the pyrazole ring. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological and materials science applications.
Properties
IUPAC Name |
5-tert-butyl-2-(pyridin-4-ylmethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-13(2,3)11-8-12(14)17(16-11)9-10-4-6-15-7-5-10/h4-8H,9,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQQPDAUEWBKGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)N)CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine typically involves the reaction of tert-butyl hydrazine with pyridin-4-ylmethyl ketone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring. The final product is obtained after purification by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or pyridin-4-ylmethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrazole ring.
Reduction: Corresponding amines or hydrazines.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-tert-butyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory and anti-cancer properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding assays.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-tert-butyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation or cell proliferation .
Comparison with Similar Compounds
Key Observations :
- The 3-pyridyl substituent in compound 24e enhances thrombin inhibitory potency by 26-fold compared to the 3-phenyl analog 24g , highlighting the importance of heteroaromatic groups at the 3-position .
- Imidazolyl pyrazolopyridine derivatives (e.g., 236 , 237 ) exhibit moderate anticancer activity, suggesting pyrazole-amine scaffolds can be tailored for cytotoxicity .
- Halogenated phenyl groups (e.g., 3-chlorophenyl in ) improve binding to enzymatic targets like BoNTA, likely due to increased electrophilicity.
Physicochemical and Structural Analysis
- Tautomerism and NMR Analysis : Studies on 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (Figure 17 in ) reveal that tautomeric equilibria and NMR chemical shifts are sensitive to substituents. For example, B97D and TPSSTPSS functionals accurately predict ¹H-NMR shifts in such systems .
- Crystal Packing : In 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, the pyrazole and nitro-phenyl rings form a dihedral angle of 50.61°, with intermolecular N–H⋯N and N–H⋯O hydrogen bonds stabilizing the crystal lattice .
Biological Activity
3-tert-butyl-1-(pyridin-4-ylmethyl)-1H-pyrazol-5-amine is a pyrazole derivative notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention for its potential anti-inflammatory and anticancer properties, making it a subject of various studies aimed at understanding its mechanisms of action and therapeutic applications.
Chemical Structure and Synthesis
The compound features a tert-butyl group , a pyridin-4-ylmethyl group , and an amine group attached to the pyrazole ring, contributing to its unique biological profile. The synthesis typically involves the reaction of tert-butyl hydrazine with pyridin-4-ylmethyl ketone under specific conditions, leading to the formation of the pyrazole ring through an intermediate hydrazone.
Synthetic Route
| Step | Reaction Type | Reactants | Conditions |
|---|---|---|---|
| 1 | Formation of Hydrazone | Tert-butyl hydrazine + Pyridin-4-ylmethyl ketone | Acidic or basic conditions |
| 2 | Cyclization | Intermediate Hydrazone | Heat/Time |
| 3 | Purification | Crystallization/Chromatography | Standard purification techniques |
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. It is believed to modulate cytokine production and inhibit specific enzymes involved in inflammatory pathways. This action suggests potential applications in treating conditions characterized by excessive inflammation, such as arthritis or other autoimmune diseases .
Anticancer Activity
The compound has also shown promising results in anticancer studies. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and Hep-2 (laryngeal cancer) cells. The reported IC50 values indicate effective cytotoxicity at relatively low concentrations, highlighting its potential as a therapeutic agent against cancer:
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. It may inhibit enzyme activity by binding to active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways related to inflammation and cell proliferation, which are critical in both inflammatory diseases and cancer .
Case Studies
Several studies have explored the biological activities of pyrazole derivatives similar to this compound:
- Xia et al. reported that similar compounds exhibited significant apoptosis induction in tumor cells, suggesting a common mechanism among pyrazole derivatives .
- Li et al. demonstrated that certain pyrazole derivatives showed potent inhibition against Aurora-A kinase, an important target in cancer therapy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
